6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

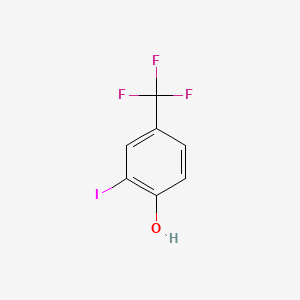

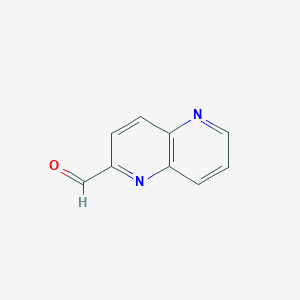

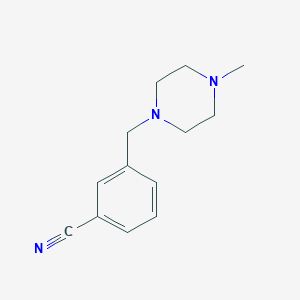

“6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known as TBOA, a bicyclic pyridine derivative.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H13NO3 . It consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is further substituted with a tert-butyl group, a carboxylic acid group, and an oxo group.Physical And Chemical Properties Analysis

The molecular weight of “6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is 195.22, and its molecular formula is C10H13NO3 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.科学的研究の応用

Antioxidant and Antimicrobial Applications

Carboxylic acid derivatives, including those with tertiary butyl groups, have been identified for their potential in various applications due to their biological activities. These compounds have demonstrated promising antioxidant, anticancer, antimicrobial, and antibacterial properties. Such natural metabolites and synthetic bioactive compounds are considered good prospects for future chemical preparations in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Biocatalyst Inhibition and Biorenewable Chemicals

Carboxylic acids have been highlighted for their role as biorenewable chemicals, serving as precursors for a variety of industrial chemicals. The fermentation process using engineered microbes like Escherichia coli and Saccharomyces cerevisiae can produce such acids. However, at certain concentrations, these carboxylic acids become inhibitory to microbes, affecting yield and titer. Understanding the impact of carboxylic acids on microbial cells, including damage to cell membranes and internal pH, is crucial for developing metabolic engineering strategies to improve microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Environmental and Toxicity Studies

Synthetic phenolic antioxidants (SPAs) with tertiary butyl groups have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are used in various industrial and commercial products to extend shelf life by retarding oxidative reactions. Recent studies have focused on their detection in environmental matrices and human tissues, and on understanding their potential toxic effects, including hepatic toxicity and endocrine-disrupting effects. Such insights are vital for future research directions, aiming at developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, showcases the flexibility and diversity of carboxylic acids in drug synthesis. Its derivatives serve as key intermediates for synthesizing various value-added chemicals, demonstrating the potential of carboxylic acids in reducing drug synthesis costs, simplifying synthesis steps, and exploring novel medical applications. LEV's utilization in cancer treatment and medical materials underscores the importance of biomass-derived carboxylic acids in medicinal chemistry (Zhang et al., 2021).

特性

IUPAC Name |

6-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6(9(13)14)8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBAJHDIJJBLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)